1,3-Diazepane-2,4,6-trione: Chemical Properties, Synthesis, and Pharmacological Applications
1,3-Diazepane-2,4,6-trione: Chemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
The 7-membered cyclic urea homologue, 1,3-diazepane-2,4,6-trione , represents a critical scaffold in advanced drug development and metabolomics. As a homologue to the 6-membered barbituric acid (pyrimidine-2,4,6-trione), the 1,3-diazepane core introduces unique conformational flexibility. This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic methodologies, and its emerging role as a pharmacophore in antimicrobial metabolomics and targeted enzyme inhibition.
Structural Dynamics and Physicochemical Properties
1,3-Diazepane-2,4,6-trione (CAS: 338756-68-6) is a heterocyclic compound characterized by a 7-membered ring containing two nitrogen atoms at the 1 and 3 positions, and three ketone groups at the 2, 4, and 6 positions[1].
The addition of a methylene group compared to traditional 6-membered barbiturates fundamentally alters the molecule's conformational energy landscape. This structural expansion reduces the ring strain slightly but increases the degrees of freedom, allowing the cyclic urea core to adopt non-planar geometries. This flexibility is paramount in rational drug design, as it enables the molecule to dynamically adapt to complex enzyme binding pockets, such as those found in HIV-1 protease or mutant SOD1 aggregates[2],[3].
Quantitative Data Summary
The following table consolidates the key computed and experimentally observed properties of the compound.
Table 1: Physicochemical and Computed Properties of 1,3-Diazepane-2,4,6-trione
| Property | Value | Analytical Source / Context |
| IUPAC Name | 1,3-diazepane-2,4,6-trione | Computed by LexiChem 2.6.6[1] |
| CAS Registry Number | 338756-68-6 | [4] |
| Molecular Formula | C₅H₆N₂O₃ | [1] |
| Molecular Weight | 142.11 g/mol | Computed Property[1] |
| SMILES | O=C1CNC(=O)NC(=O)C1 | Computed by OEChem 2.3.0[1] |
| Antimicrobial Yield | 1.09 ± 0.01 mg/L | GC-MS Fermentation Metabolomics[5] |
Chemical Synthesis: The "Capture-Collapse" Methodology
The synthesis of medium-sized (7- to 9-membered) heterocycles like 1,3-diazepanes has historically been hindered by high entropic barriers and transannular strain during ring closure. To bypass these thermodynamic penalties, modern synthetic protocols utilize a metallacycle "capture-collapse" sequence driven by the relief of ring strain in cyclopropane precursors[6].
Protocol 1: Rh-Catalyzed Synthesis of 1,3-Diazepane Scaffolds
This protocol is a self-validating system: the choice of the N-substituent directly controls the oxidation level of the product, while the enantiomeric excess (ee%) of the final product serves as an internal validation of the catalyst's stereoretention.
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Precursor Preparation: Synthesize the requisite aminocyclopropane urea derivative. Causality: The embedded strain within the cyclopropane ring provides the necessary thermodynamic driving force for the subsequent metal insertion[7].
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Catalyst Loading & Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with 5 mol% [Rh(CO)₂Cl]₂ and the urea precursor. Dissolve the mixture in anhydrous toluene.
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Carbonylative C–C Activation: Heat the solution to 110 °C under a carbon monoxide (CO) atmosphere (1 atm). Causality: The N-directing group on the urea strictly controls the regioselectivity, forcing the Rh(I) catalyst to insert exclusively into the proximal C–C bond, forming a rhodacyclopentanone intermediate[6].
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C–N Reductive Elimination: Allow the intermediate to undergo "capture-collapse." The pendant nucleophile captures the metal center, triggering a C–N reductive elimination that collapses the structure into the 7-membered 1,3-diazepane ring[7].
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Validation & Isolation: Purify via flash column chromatography. Validate the structural integrity using ¹H NMR and confirm stereoretention (target >98% ee) using chiral HPLC[6].
Fig 1. Rh-catalyzed capture-collapse synthesis workflow for 1,3-diazepane generation.
Pharmacological Relevance & Drug Development
HIV-1 Protease Inhibition
Cyclic ureas, particularly 1,3-diazepane-2,4,7-trione and 2,4,6-trione derivatives, are highly potent transition-state mimics used in the computational design of HIV-1 protease inhibitors[3].
Mechanistic Causality: Traditional peptide-based inhibitors suffer from poor bioavailability. By substituting the P1/P1' positions with double-bonded oxygens on the 1,3-diazepane core, researchers reduce the molecular weight and enhance ADME properties[8]. Crucially, the cyclic urea oxygen perfectly displaces the structural water molecule normally coordinated between the enzyme's Ile50/Ile50' residues and the substrate. This displacement results in a massive entropic gain, locking the enzyme in a catalytically arrested state[9].
Fig 2. Mechanism of target enzyme inhibition by the 1,3-diazepane cyclic urea core.
Antimicrobial Metabolomics
Beyond synthetic drug design, 1,3-diazepane-2,4,6-trione occurs naturally as a bioactive metabolite. Recent have identified it in the co-fermentation of prawn shell waste by Lactobacillus plantarum and Bacillus subtilis[10]. Operating as an aromatic antimicrobial compound, it contributes to the suppression of competing pathogenic flora during the bioconversion of chitin[11].
Protocol 2: GC-MS Metabolomics Extraction and Validation
This protocol ensures self-validation through the mandatory use of internal standards to correct for systemic extraction losses.
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Supernatant Collection: Extract 1 mL of culture supernatant from the fermentation matrix after 5 days of incubation[11].
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Internal Standard Normalization (Critical Step): Add 10 μL of 2 g/L ribitol (dissolved in water) to 50 μL of the supernatant. Causality: Ribitol is structurally dissimilar to the target cyclic ureas and will not co-elute. It serves as a quantitative baseline to correct for metabolite loss during the harsh lyophilization and derivatization phases[11].
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Lyophilization: Freeze-dry the samples overnight at −40 °C and 0.0002 mBar to remove all aqueous interference[11].
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Derivatization: Perform methoximation followed by silylation. Causality: 1,3-Diazepane-2,4,6-trione contains polar amine and carbonyl groups. Silylation replaces active hydrogens with trimethylsilyl (TMS) groups, drastically increasing the molecule's volatility and thermal stability for GC-MS injection[12].
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Data Acquisition: Run the derivatized samples through the GC-MS. Validate the presence of 1,3-diazepane-2,4,6-trione by matching the fragmentation pattern against the NIST mass spectral library and normalizing the peak area against the ribitol internal standard[12].
References
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National Center for Biotechnology Information. "1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587." PubChem. Available at: [Link]
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MDPI. "GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis." Microorganisms. Available at: [Link]
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Bower, J. F., et al. "Capture–Collapse Heterocyclization: 1,3-Diazepanes by C–N Reductive Elimination from Rhodacyclopentanones." Journal of the American Chemical Society. Available at: [Link]
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Vijjulatha, M., et al. "Computational design of novel cyclic urea as HIV-1 protease inhibitor." Central European Journal of Chemistry. Available at: [Link]
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